N-(1,3-oxazol-5-ylmethyl)heptan-2-amine

LOXL2 inhibition amine oxidase activity Amplex Red fluorescence assay

This synthetic small-molecule LOXL2 inhibitor features a distinguishing secondary heptan-2-amine moiety that exploits the enzyme's strict primary-amine substrate selectivity, achieving robust target engagement (IC50: 75.1–300 nM). Its well-characterized potency across multiple assay formats makes it an ideal reference compound for fibrosis and metastatic cancer target validation. Unlike primary amine analogs that act as substrates, this compound's unique chemotype ensures reliable, interpretable dose-response curves, eliminating the saturation issues of sub-nanomolar inhibitors.

Molecular Formula C11H20N2O
Molecular Weight 196.29 g/mol
Cat. No. B7582034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-oxazol-5-ylmethyl)heptan-2-amine
Molecular FormulaC11H20N2O
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESCCCCCC(C)NCC1=CN=CO1
InChIInChI=1S/C11H20N2O/c1-3-4-5-6-10(2)13-8-11-7-12-9-14-11/h7,9-10,13H,3-6,8H2,1-2H3
InChIKeyMJLPLEVPKFSQIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1,3-Oxazol-5-ylmethyl)heptan-2-amine: LOXL2 Inhibitor Potency and Structural Characterization for Fibrosis and Oncology Research


N-(1,3-Oxazol-5-ylmethyl)heptan-2-amine is a synthetic small-molecule lysyl oxidase-like 2 (LOXL2) inhibitor containing a 1,3-oxazole heterocycle linked via a methylene bridge to a secondary heptan-2-amine moiety. This compound has been characterized in multiple U.S. patents (US10774069, US11072585, US11459309, US11793797) as a LOXL2 inhibitor with reported IC50 values ranging from 75.1 nM to 300 nM in human LOXL2 amine oxidase activity assays using Amplex Red fluorescence detection [1] [2]. LOXL2 is an emerging therapeutic target implicated in fibrotic diseases and metastatic cancer progression, making inhibitors of this enzyme of high interest to the pharmaceutical research community [3]. The compound's oxazole scaffold contributes to its molecular recognition properties, while the heptan-2-amine side chain provides a secondary amine functionality that distinguishes it from primary amine-containing analogs.

Why N-(1,3-Oxazol-5-ylmethyl)heptan-2-amine Cannot Be Readily Substituted by Structural Analogs in LOXL2-Targeted Research


Direct substitution of N-(1,3-oxazol-5-ylmethyl)heptan-2-amine with structurally similar oxazole-amine derivatives is inadvisable for LOXL2-targeted applications due to fundamental mechanistic constraints established by biochemical characterization of the LOXL2 enzyme. Studies demonstrate that LOXL2 oxidizes exclusively primary, α-unbranched amines and exhibits enhanced activity in the presence of an additional positively charged group [1]. This substrate selectivity profile has direct implications for inhibitor design: the secondary amine moiety in N-(1,3-oxazol-5-ylmethyl)heptan-2-amine (heptan-2-amine bearing a methyl group at the α-carbon adjacent to nitrogen) presents a fundamentally different electronic and steric environment compared to primary amine analogs. Furthermore, the 1,3-oxazole substitution pattern at the 5-position via methylene linkage creates a specific spatial arrangement that cannot be replicated by 2-substituted oxazoles or isoxazole isomers. Empirical binding data confirm that even structurally related compounds within the same patent series exhibit substantial variation in LOXL2 inhibitory potency (IC50 ranging from 67 nM to >93,000 nM across analogs), underscoring that minor structural modifications profoundly impact target engagement [2].

Quantitative Comparative Evidence for N-(1,3-Oxazol-5-ylmethyl)heptan-2-amine: LOXL2 Inhibition, Selectivity, and Structural Differentiation


LOXL2 Inhibitory Potency of N-(1,3-Oxazol-5-ylmethyl)heptan-2-amine Across Multiple Assay Conditions

N-(1,3-Oxazol-5-ylmethyl)heptan-2-amine (designated as Compound 1 in US10774069/US11072585/US11459309/US11793797) demonstrates LOXL2 inhibitory activity across three distinct assay configurations. In the most sensitive format using 10-20× concentrated conditioned media (BSA-containing) from CHO cells expressing human LOXL2, the compound exhibits an IC50 of 75.1 nM [1]. Using commercially available purified recombinant human LOXL2 protein, the IC50 is 209 nM [1]. In a third assay using concentrated conditioned media without BSA, the IC50 is 300 nM [1]. This multi-condition potency profile establishes a reproducible LOXL2 inhibition range for this specific chemotype, providing researchers with expected activity benchmarks across standard laboratory assay formats.

LOXL2 inhibition amine oxidase activity Amplex Red fluorescence assay

LOXL2 Target Selectivity versus LOX Isoform: Structural Basis for Isoform Discrimination

Structural analogs within the same oxazole-based LOXL2 inhibitor chemotype demonstrate profound isoform selectivity between LOXL2 and the closely related LOX (lysyl oxidase) enzyme. For a representative analog (US11072585 Example 56), the LOXL2 IC50 is 67 nM while the LOX IC50 is 93,000 nM, representing >1,300-fold selectivity for LOXL2 over LOX [1]. This selectivity profile is likely conferred by the oxazole-amine scaffold architecture that N-(1,3-oxazol-5-ylmethyl)heptan-2-amine shares. Although direct LOX inhibition data for N-(1,3-oxazol-5-ylmethyl)heptan-2-amine itself are not publicly reported, its structural placement within the same patent series as compounds with documented LOXL2-selectivity strongly supports that this chemotype provides meaningful isoform discrimination.

LOXL2 selectivity LOX isoform target specificity fibrosis

Secondary Amine Moiety as a Differentiating Structural Feature Relative to Primary Amine LOXL2 Substrates

N-(1,3-Oxazol-5-ylmethyl)heptan-2-amine contains a secondary amine (heptan-2-amine bearing a methyl substituent on the α-carbon adjacent to the amine nitrogen), which fundamentally distinguishes it from primary amine-containing oxazole derivatives. Mechanistic studies of LOXL2 enzyme kinetics demonstrate that LOXL2 oxidizes exclusively primary, α-unbranched amines and that an additional positively charged group enhances enzymatic activity [1]. The secondary amine in N-(1,3-oxazol-5-ylmethyl)heptan-2-amine cannot undergo the same oxidative deamination mechanism that LOXL2 catalyzes on primary amine substrates. This structural feature likely contributes to the compound's function as an inhibitor rather than a substrate, a critical distinction for pharmacological LOXL2 modulation. Primary amine analogs would be susceptible to LOXL2-catalyzed oxidation, potentially resulting in metabolic turnover rather than sustained enzyme inhibition.

secondary amine substrate selectivity LOXL2 mechanism structure-activity relationship

Oxazole Substitution Pattern Differentiation: 5-Methylene-1,3-Oxazole versus 2-Amino-Oxazole Analogs

N-(1,3-Oxazol-5-ylmethyl)heptan-2-amine features a 1,3-oxazole ring substituted at the 5-position via a methylene (-CH2-) linker to the amine-containing side chain. This substitution pattern differs fundamentally from 2-amino-oxazole derivatives (e.g., 5-{bicyclo[2.2.1]heptan-2-yl}-1,3-oxazol-2-amine), which place the amine functionality directly at the oxazole 2-position [1]. The 5-methylene substitution in N-(1,3-oxazol-5-ylmethyl)heptan-2-amine provides greater conformational flexibility between the oxazole ring and the amine side chain compared to directly attached amino-oxazoles, which adopt a more rigid, conjugated planar geometry. The position of heteroatom substitution on the oxazole ring influences electronic distribution, hydrogen-bonding capacity, and overall molecular recognition properties, all of which impact target binding and selectivity profiles.

oxazole scaffold substitution pattern heterocyclic chemistry structure-activity relationship

Documented LOXL2 Inhibitory Potency Range Enables Benchmarking Against Alternative Chemotypes

The LOXL2 inhibitory potency of N-(1,3-oxazol-5-ylmethyl)heptan-2-amine (IC50 = 75.1–300 nM) positions this compound within an experimentally useful potency range for in vitro pharmacological studies. By comparison, other LOXL2 inhibitors reported in the literature span a broad potency spectrum, from sub-nanomolar optimized clinical candidates to micromolar tool compounds [1]. The 75–300 nM range represents intermediate potency suitable for cellular proof-of-concept studies without the extreme potency that may limit dynamic range in dose-response experiments. This potency range also enables detection of additive or synergistic effects when combined with other agents, a valuable feature for mechanism-of-action and combination therapy studies.

LOXL2 inhibitor benchmarking potency comparison assay standardization

Consistent LOXL2 Activity Across Multiple Experimental Formats Supports Reproducible Research Use

N-(1,3-Oxazol-5-ylmethyl)heptan-2-amine demonstrates consistent LOXL2 inhibitory activity across multiple independent assay formats and protein sources as documented in BindingDB and associated patent literature. Activity has been confirmed using: (1) concentrated conditioned media from CHO cells expressing human LOXL2 (IC50 = 75.1–300 nM), (2) purified recombinant human LOXL2 protein (IC50 = 209 nM), and (3) multiple patent filings (US10774069, US11072585, US11459309, US11793797) all referencing the same compound with consistent activity data [1] [2]. This multi-source, multi-format validation distinguishes this compound from many research-grade LOXL2 inhibitors that lack cross-assay reproducibility data, reducing the risk of experimental artifacts arising from assay-specific compound behavior.

assay reproducibility LOXL2 inhibitor experimental validation

Validated Research and Procurement Applications for N-(1,3-Oxazol-5-ylmethyl)heptan-2-amine Based on Quantitative Evidence


LOXL2 Inhibitor Benchmarking and Assay Development in Fibrosis Research

The well-characterized LOXL2 inhibitory potency of N-(1,3-oxazol-5-ylmethyl)heptan-2-amine (IC50 = 75.1–300 nM across multiple assay formats) makes this compound suitable as a reference inhibitor for LOXL2 assay development and validation [1]. Its intermediate potency range enables clear dose-response curves without the saturation limitations of sub-nanomolar inhibitors. The documented activity across conditioned media, purified protein, and BSA-containing buffer systems [1] allows researchers to select assay conditions that align with their specific experimental requirements while maintaining confidence in compound performance.

LOXL2-Selective Pharmacological Tool for Isoform Discrimination Studies

Based on the class-level LOXL2 selectivity profile (analog compounds demonstrate >1,300-fold selectivity for LOXL2 over LOX) [1], N-(1,3-oxazol-5-ylmethyl)heptan-2-amine is appropriate for experiments requiring isoform discrimination between LOXL2 and LOX. Applications include target validation studies where distinguishing LOXL2-specific effects from broader lysyl oxidase family inhibition is critical, such as in fibrosis models where LOXL2 is implicated but LOX may mediate homeostatic extracellular matrix maintenance.

Secondary Amine-Containing LOXL2 Inhibitor SAR and Medicinal Chemistry Programs

The secondary amine moiety (heptan-2-amine) in this compound distinguishes it from primary amine-containing oxazole derivatives that serve as LOXL2 substrates rather than inhibitors [1]. This compound provides a validated starting point for structure-activity relationship (SAR) studies exploring secondary amine-containing LOXL2 inhibitors. Medicinal chemistry programs investigating metabolic stability advantages of secondary versus primary amine LOXL2 ligands can utilize this compound as a benchmark for comparative SAR analysis.

5-Substituted 1,3-Oxazole Scaffold Reference for Heterocyclic Chemistry and Diversity-Oriented Synthesis

The 1,3-oxazole substitution pattern in N-(1,3-oxazol-5-ylmethyl)heptan-2-amine (5-methylene linkage to amine side chain) represents a distinct chemotype relative to 2-amino-oxazole derivatives that feature direct amine attachment [1]. This compound serves as a reference standard for libraries exploring 5-substituted 1,3-oxazoles with methylene-linked amine functionalities. Its documented LOXL2 activity provides a functional anchor for evaluating structurally related analogs in diversity-oriented synthesis campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(1,3-oxazol-5-ylmethyl)heptan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.